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Compound of Interest

Compound Name: 4-Butoxy-3,5-dichlorobenzoic acid
CAS No.: 41490-11-3
Cat. No.: B3265984
Get Quote
. J

CAS Registry Number: 41490-11-3 Molecular Formula:
Molecular Weight: 263.12 g/mol [1]

Executive Summary & Compound Profile

4-Butoxy-3,5-dichlorobenzoic acid is a functionalized benzoic acid derivative characterized
by a 3,5-dichloro substitution pattern and a para-butoxy ether linkage. It serves as a critical
building block in the synthesis of pharmaceuticals, particularly in the development of
inflammatory mediators and polymer additives where lipophilicity (conferred by the butyl chain)
and metabolic stability (conferred by the halogenation) are required.

This guide provides a comprehensive reference for the structural validation of this compound
using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass
Spectrometry (MS).[2]

Physicochemical Properties
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Property Value Note

White to off-white crystalline
Appearance

powder
] ] Predicted range based on
Melting Point 158-162 °C
analogs
Solubility DMSO, Methanol, Chloroform Limited water solubility
pKa ~3.5 Acidic (Benzoic acid moiety)

Synthesis & Impurity Profile

Understanding the synthetic origin is essential for interpreting spectral impurities. The standard
industrial route involves the O-alkylation of 3,5-dichloro-4-hydroxybenzoic acid.

Synthesis Workflow

The following diagram illustrates the primary synthesis pathway and critical control points
(CCPs) for purity.
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Figure 1: Synthetic route via Williamson ether synthesis. Critical impurities include unreacted
phenolic precursor and potential ester byproducts.

Spectral Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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The high symmetry of the 3,5-dichloro substitution pattern simplifies the aromatic region,
providing a distinct diagnostic signature.

H NMR (400 MHz, DMSO-
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e Carbonyl (C=0):
165.5 ppm (Characteristic of benzoic acids).

e Aromatic C-O:

156.0 ppm (Ipso carbon attached to butoxy group).
e Aromatic C-H:
130.5 ppm (Carbons 2 and 6).
e Aromatic C-Cl:
128.8 ppm (Carbons 3 and 5).
e Aromatic C-COOH:
127.5 ppm (Ipso carbon attached to carbonyl).
e Aliphatic Carbons:
73.5 (O-CH

), 31.8, 18.9, 13.8 (Butyl chain).

Expert Insight: The absence of splitting in the aromatic region (singlet at ~7.9 ppm) is the
primary "Pass/Fail" check for the correct substitution pattern. If doublets are observed, the

chlorination is likely asymmetric (e.g., 2,5-dichloro isomer).

Mass Spectrometry (MS)
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Mass spectrometry confirms the molecular weight and the presence of two chlorine atoms,

which exhibit a unique isotope pattern.

« lonization Mode: Electrospray lonization (ESI) or Electron Impact (El).

e Molecular lon (

): 262 (based on

cl).

 |sotope Pattern: The presence of two chlorine atoms results in a characteristic 9:6:1 intensity

ratio for peaks at

, and
miz (lon) Relative Intensity Fragment Assignment
262 100%
264 ~65%
266 ~10%
206/208 Variable (Loss of butene via McLafferty
rearrangement)
189/191 Variable

(Loss of butoxy group)

Infrared Spectroscopy (FT-IR)

e 3300 - 2500 cm

: Broad, strong O—H stretch (Carboxylic acid dimer).

e 2960, 2870 cm
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: C—H stretch (Aliphatic butyl chain).
e 1690 -1710 cm

: C=0 stretch (Conjugated acid).
e 1250 cm

: C—0O—C asymmetric stretch (Aryl alkyl ether).

e 1050 - 1100 cm

: Ar—ClI stretch (Chlorobenzene signature).

Analytical Workflow & Quality Control

To ensure experimental reproducibility, the following analytical workflow is recommended for
batch release.
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Figure 2: Quality Control decision tree. HPLC is the primary gatekeeper before structural
confirmation via NMR.

Protocol: HPLC Purity Assay

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 pum).
e Mobile Phase:

o A: Water + 0.1% Trifluoroacetic acid (TFA).
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o B: Acetonitrile (ACN).
e Gradient: 0-2 min (10% B), 2-15 min (10%
90% B), 15-20 min (90% B).
e Detection: UV at 254 nm (Aromatic ring) and 280 nm.

e Retention Time: Expect the product to elute later than the hydroxy-precursor due to the
lipophilic butoxy chain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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